molecular formula C16H26N4O B2860614 1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034307-35-0

1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2860614
CAS No.: 2034307-35-0
M. Wt: 290.411
InChI Key: YHETYUQWLJVWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a urea derivative with a piperidine ring. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . The compound also contains an isopropyl group and a 2-methylpyridine group, which could potentially affect its properties and biological activity.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions that this compound can undergo would depend on the specific substituents and their positions.

Scientific Research Applications

Crystallography and Molecular Structure

The study of crystal structures and molecular conformations is crucial in understanding the physical and chemical properties of compounds. For instance, the crystal structure analysis of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea reveals insights into its molecular conformation and stabilization mechanisms through intermolecular hydrogen bonds, highlighting its potential applications in material science and drug design (Rao et al., 2010).

Synthetic Chemistry and Drug Design

Compounds with urea motifs, such as "1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea," are of significant interest in synthetic chemistry and drug development. For example, 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase have shown promising results in pharmacokinetics and the reduction of inflammatory pain, indicating the potential for developing new therapeutic agents (Rose et al., 2010).

Environmental and Analytical Applications

Urea derivatives also find applications in environmental monitoring and analytical chemistry. For instance, the development of enzyme-linked immunosorbent assays (ELISAs) for the detection of urea herbicides in water showcases the role of urea derivatives in developing sensitive and specific analytical methods for environmental pollutants (Katmeh et al., 1994).

Material Science

In material science, urea derivatives, including isopropyl alcohol as a solvent, facilitate the preparation of silicone-urea copolymers with high urea contents, which are characterized by excellent tensile strengths and thermal properties. This illustrates the potential of such compounds in creating novel materials with desirable mechanical and thermal characteristics (Yilgor et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in many different classes of drugs and can have a wide range of biological activities .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery, and there are many potential directions for future research . These could include exploring new synthetic methods, investigating the biological activity of new piperidine derivatives, or studying the properties of these compounds in more detail.

Properties

IUPAC Name

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12(2)19-16(21)18-11-14-5-8-20(9-6-14)15-4-7-17-13(3)10-15/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHETYUQWLJVWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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